Acetly-

Description

Molecular Composition and Bonding Configuration

The acetyl functional group, also known as the ethanoyl group, is defined as a moiety composed of a carbonyl group linked to a methyl group, with the chemical formula C₂H₃O or CH₃CO. This fundamental structural unit consists of three primary components: a methyl group (CH₃), a carbonyl carbon, and a carbonyl oxygen, arranged in a specific geometric configuration that determines its chemical behavior. The carbonyl group forms the core of the acetyl structure, consisting of a carbon atom double-bonded to an oxygen atom, while the methyl group provides the alkyl component that distinguishes acetyl from other acyl derivatives.

The bonding configuration within the acetyl group exhibits several critical characteristics that influence its reactivity and stability. The carbon-oxygen double bond in the carbonyl group measures approximately 1.20 Å in length, which is significantly shorter than typical carbon-oxygen single bonds due to the π-orbital overlap between carbon and oxygen. The methyl group attaches to the carbonyl carbon through a single covalent bond, creating a planar arrangement around the carbonyl center due to the sp² hybridization of the carbonyl carbon. This hybridization results in bond angles of approximately 120° around the carbonyl carbon, positioning the methyl group, carbonyl oxygen, and the fourth bonding site in a trigonal planar geometry.

The molecular orbital structure of the acetyl group reveals important electronic characteristics that govern its chemical behavior. The carbonyl carbon possesses a partial positive charge due to the electronegativity difference between carbon and oxygen, while the oxygen atom carries a partial negative charge. This charge distribution creates a permanent dipole moment within the acetyl group, with the oxygen end being electron-rich and the carbon end being electron-deficient. The π-electrons of the carbonyl double bond are polarized toward the more electronegative oxygen atom, further enhancing the electrophilic character of the carbonyl carbon.

The three-dimensional structure of acetyl groups demonstrates restricted rotation around the carbon-carbon bond connecting the methyl group to the carbonyl carbon. Research has shown that this rotation barrier arises from stereoelectronic effects, including hyperconjugation between the carbon-hydrogen bonds of the methyl group and the π* antibonding orbital of the carbonyl. These interactions contribute to the overall stability of the acetyl group and influence its conformational preferences in larger molecular systems.

Comparative Analysis of Acyl vs. Acetyl Group Architectures

The acetyl group represents a specific subset within the broader category of acyl groups, which are characterized by the general formula R-CO-, where R can be any organyl group or hydrogen. While all acyl groups share the common feature of a carbonyl group bonded to an organic substituent, the acetyl group is distinguished by having a methyl group as its R component. This distinction creates unique structural and reactivity characteristics that differentiate acetyl groups from other acyl derivatives such as formyl (where R = H), propionyl (where R = ethyl), or benzoyl (where R = phenyl) groups.

The structural architecture of acyl groups versus acetyl groups reveals important differences in molecular size, steric hindrance, and electronic effects. Acyl groups can accommodate substituents of varying sizes and electronic properties, from the smallest formyl group to large aromatic or aliphatic chains. In contrast, the acetyl group maintains a consistent structural framework with its methyl substituent, providing predictable steric and electronic characteristics across different molecular contexts. This consistency makes acetyl groups particularly valuable in biological systems where uniform reactivity patterns are essential for enzymatic processes.

Table 1: Comparative Analysis of Selected Acyl Group Architectures

| Acyl Group Type | Chemical Formula | R Substituent | Molecular Weight (g/mol) | Steric Bulk | Electronic Effect |

|---|---|---|---|---|---|

| Formyl | HCO- | Hydrogen | 29.0 | Minimal | Electron-withdrawing |

| Acetyl | CH₃CO- | Methyl | 43.0 | Low | Moderate electron-donating |

| Propionyl | CH₃CH₂CO- | Ethyl | 57.1 | Medium | Electron-donating |

| Benzoyl | C₆H₅CO- | Phenyl | 105.1 | High | Electron-withdrawing |

| Pivaloyl | (CH₃)₃CCO- | tert-Butyl | 85.1 | Very High | Strong electron-donating |

The reactivity patterns of acetyl groups compared to other acyl groups demonstrate the influence of the methyl substituent on chemical behavior. Research indicates that acetyl groups exhibit intermediate reactivity among acyl derivatives, being more reactive than larger alkyl-substituted acyl groups but less reactive than formyl groups. This moderate reactivity stems from the electron-donating properties of the methyl group, which partially counteracts the electron-withdrawing effect of the carbonyl oxygen. The methyl group provides sufficient electron density to stabilize the carbonyl carbon while maintaining adequate electrophilicity for nucleophilic attack.

The comparative analysis extends to the conformational flexibility of different acyl groups, where the size and shape of the R substituent significantly influence molecular geometry. Acetyl groups, with their compact methyl substituent, exhibit relatively unrestricted rotation around the acyl carbon-substituent bond, allowing for conformational adjustments in response to environmental factors. Larger acyl groups, particularly those with bulky or rigid substituents, show greater conformational constraints that can impact their binding affinity and reaction kinetics in biological systems.

Stereoelectronic Properties and Reactivity Patterns

The stereoelectronic properties of acetyl groups arise from complex interactions between electronic structure and three-dimensional geometry, creating specific patterns of reactivity that distinguish these moieties from other functional groups. The polarized nature of the carbonyl bond generates a strong electrostatic field that influences the behavior of nearby atoms and bonds, leading to observable stereoelectronic effects. These effects manifest as preferential conformations, unusual bond lengths, and specific reaction pathways that can be predicted based on orbital overlap considerations and electronic delocalization patterns.

Hyperconjugation represents one of the most significant stereoelectronic phenomena affecting acetyl groups, involving the delocalization of electrons from carbon-hydrogen sigma bonds of the methyl group into the antibonding π* orbital of the carbonyl. This interaction stabilizes the acetyl group and influences its conformational preferences, with the most stable arrangement occurring when the carbon-hydrogen bonds are optimally aligned for maximum orbital overlap. Quantum mechanical calculations have demonstrated that hyperconjugative interactions contribute approximately 2-4 kcal/mol to the stabilization energy of acetyl-containing compounds.

The reactivity patterns of acetyl groups toward nucleophilic attack follow predictable trends based on stereoelectronic principles. The carbonyl carbon serves as the primary electrophilic center, with its reactivity enhanced by the electron-withdrawing effect of the adjacent oxygen atom. Nucleophiles approach the carbonyl carbon preferentially from trajectories that minimize steric interference while maximizing orbital overlap, typically following the Bürgi-Dunitz angle of approximately 107° relative to the carbonyl plane. This stereoelectronic requirement explains the observed regioselectivity and stereoselectivity patterns in acetyl group reactions.

Table 2: Stereoelectronic Parameters of Acetyl Groups

The resonance characteristics of acetyl groups contribute significantly to their stereoelectronic properties and reactivity patterns. While the acetyl group itself does not exhibit classical resonance structures like those found in carboxylate ions, it participates in extended conjugation when incorporated into larger molecular systems. This delocalization affects the electron density distribution within the acetyl group, modulating its electrophilic character and influencing reaction rates with various nucleophiles. The extent of resonance stabilization depends on the nature of adjacent functional groups and the overall molecular framework.

Temperature and solvent effects on acetyl group stereoelectronics reveal the dynamic nature of these interactions and their sensitivity to environmental conditions. Computational studies have shown that conformational populations of acetyl-containing molecules vary with temperature due to changes in the relative energies of different rotamers. Similarly, solvent polarity affects the charge distribution within the acetyl group, with polar solvents stabilizing the dipolar character of the carbonyl bond and influencing reaction mechanisms. These environmental dependencies must be considered when predicting acetyl group behavior in biological systems or synthetic applications.

Properties

IUPAC Name |

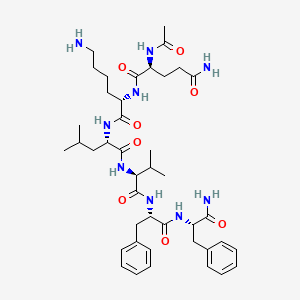

(2S)-2-acetamido-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H63N9O8/c1-25(2)22-33(49-38(55)30(18-12-13-21-43)47-39(56)31(46-27(5)52)19-20-35(44)53)41(58)51-36(26(3)4)42(59)50-34(24-29-16-10-7-11-17-29)40(57)48-32(37(45)54)23-28-14-8-6-9-15-28/h6-11,14-17,25-26,30-34,36H,12-13,18-24,43H2,1-5H3,(H2,44,53)(H2,45,54)(H,46,52)(H,47,56)(H,48,57)(H,49,55)(H,50,59)(H,51,58)/t30-,31-,32-,33-,34-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXTVYDSGCHGAN-PITCCTKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746717 | |

| Record name | N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189064-06-0 | |

| Record name | N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalysts : Anhydrous hydrogen chloride or sulfuric acid (0.1–1% w/w).

-

Water Removal : Anhydrous sodium sulfate or magnesium sulfate (1:1 molar ratio relative to water).

-

Temperature Control : Maintained below 90°C to prevent decomposition into unsaturated ethers.

-

Isolation : Addition of aqueous ethanol (5–20% water) induces phase separation, with acetals precipitating as a dense liquid phase.

Table 1: Representative Acetal Syntheses

| Aldehyde | Alcohol | Product (Molecular Weight) | Yield (%) | Reference |

|---|---|---|---|---|

| n-Decylaldehyde | n-Decyl alcohol | C₃₀ acetal | 85 | |

| 2-Ethylhexanal | 2-Ethylhexanol | C₂₄ acetal | 78 | |

| n-Butyraldehyde | n-Butanol | C₁₂ acetal | 70 |

Branched acetals (e.g., C₃₉ from Oxo aldehydes) require extended reaction times (48–72 hours) due to steric hindrance.

Enzymatic Construction of Acetyl-CoA via the SACA Pathway

The Synthetic Acetyl-CoA (SACA) pathway, detailed in s41467-019-09095-z , bypasses ATP-dependent steps by coupling glycolaldehyde synthase (GAS) and phosphoketolase (PK). This oxygen-insensitive route achieves 50% carbon yield from formaldehyde:

Pathway Engineering

Table 2: SACA Pathway Performance

¹³C-tracing confirmed the pathway’s fidelity, with >90% of acetyl-CoA derived from one-carbon substrates.

Industrial-Scale Synthesis of N-Acetylcysteine Amide (NACA)

US10590073B2 discloses a metal-free route to NACA starting from L-cystine, avoiding toxic intermediates:

Stepwise Process Overview

-

Esterification : L-cystine reacts with methanol and thionyl chloride at −10°C to form L-cystine dimethylester dihydrochloride.

-

Acetylation : Triethylamine (4.1 eq) and acetic anhydride (2.1 eq) in acetonitrile yield di-N-acetylcystine dimethylester (Di-NACMe).

-

Amidation : Ammonium hydroxide (8.44 eq) converts Di-NACMe to di-N-acetylcystine amide (Di-NACA) at 45°C.

-

Reduction : Dithiothreitol (DTT) cleaves the disulfide bond in Di-NACA, yielding NACA with 70% purity post-recrystallization.

Table 3: Critical Parameters for NACA Synthesis

| Step | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Esterification | −10 | Methanol | 92 |

| Acetylation | 0–5 | Acetonitrile | 85 |

| Amidation | 25 | Ethanol/Water | 70 |

| Reduction | 35 | Ethanol | 65 |

Acetyl Acetone Production via Ketonization

US2737528A describes acetyl acetone synthesis via ketonization of acetic anhydride with acetone under acidic conditions:

Reaction Mechanism

-

Catalyst : Sulfuric acid (5–10% w/w).

-

Conditions : Reflux at 110–120°C for 4–6 hours.

-

Workup : Distillation under reduced pressure (10–20 mmHg) isolates acetyl acetone (b.p. 140°C) in 60–65% yield.

Analytical Methods for Acetyl-CoA Quantification

Mass spectrometry-based protocols from PMC6462437 enable precise measurement of acetyl-CoA pools using ¹³C-labeled glucose or acetate:

Chemical Reactions Analysis

Acetylation Reactions

Acetylation involves transferring an acetyl group to nucleophiles like alcohols, amines, or thiols. Key mechanisms include:

Nucleophilic Acyl Substitution

-

Mechanism :

-

Protonation : Acid catalysts (e.g., H₂SO₄) protonate the carbonyl oxygen of acetyl donors (e.g., acetic anhydride), enhancing electrophilicity5 .

-

Nucleophilic Attack : A nucleophile (e.g., alcohol’s oxygen) attacks the carbonyl carbon, forming a tetrahedral intermediate .

-

Leaving Group Departure : The conjugate base (e.g., acetate) departs, yielding acetylated products (e.g., esters)5 .

-

Example Reactions :

| Reactants | Products | Catalyst | Yield/Conversion | Source |

|---|---|---|---|---|

| Acetic anhydride + ethanol | Ethyl acetate + acetic acid | H₂SO₄ | ~95% | 5 |

| Acetonitrile + benzylamine | N-Benzylacetamide | Alumina | 94% |

Radical Reactions

Acetyl radicals (CH₃CO- ) exhibit distinct reactivity in oxidation and pyrolysis:

Key Pathways :

-

Methyl Transfer : In acetyl-CoA synthase, methyl radicals transfer from cobalamin to Ni⁺ centers, enabling CO binding and C–C bond formation .

-

Oxidation with O₂ : Acetyl radicals react with O₂ to form peroxy radicals (CH₃C(O)OO- ), which decompose to ketene (CH₂CO) and HO₂- via concerted elimination (ΔH = -38.57 kcal/mol) .

Kinetic Data :

| Reaction | Rate Constant (298 K) | Activation Energy (kcal/mol) |

|---|---|---|

| CH₃CO- + O₂ → CH₃C(O)OO- | 1.2×10⁻¹¹ cm³/mol·s | 26.42 |

| CH₃C(O)OO- → CH₂CO + HO₂- | 6.5×10⁴ s⁻¹ | 34.58 |

Thermochemical Data

Acetyl Iodide (CH₃COI) :

| Property | Value | Method | Source |

|---|---|---|---|

| Boiling Point | 381.2 K | Experimental | |

| ΔH° (Hydrolysis) | -93.97 kJ/mol | Calorimetry |

Enthalpies of Formation :

| Compound | ΔH° (kcal/mol) |

|---|---|

| CH₃C(O)OO- | -38.57 |

| CH₃CO- | -3.08 |

Mechanistic Variations in Acid Chlorides

Acyl chlorides (RCOCl) undergo rapid nucleophilic substitution:

| Reaction | Nucleophile | Product | Conditions |

|---|---|---|---|

| RCOCl + H₂O | Water | Carboxylic acid | Aqueous |

| RCOCl + R'OH | Alcohol | Ester | Pyridine/base |

| RCOCl + NH₃ | Ammonia | Amide | Low temperature |

Scientific Research Applications

Pharmacological Applications

N-Acetyl Cysteine (NAC)

N-Acetyl Cysteine is widely recognized for its role as a mucolytic agent and antioxidant. It is primarily used in clinical settings for treating acetaminophen overdose and has shown promise in various other conditions:

- Acute Liver Injury : A meta-analysis indicated that NAC significantly reduces mortality rates in patients with non-acetaminophen induced acute liver injury by 53% compared to standard care. It also shortens hospital stays and lowers the incidence of hepatic encephalopathy .

- Psychiatric Disorders : NAC supplementation has been linked to improved functional connectivity in the brain regions associated with early psychosis, suggesting potential benefits for mental health treatment .

N-Acetyl Glucosamine (NAG)

N-Acetyl Glucosamine has been studied for its anti-inflammatory properties, particularly in joint disorders such as osteoarthritis and rheumatoid arthritis. Chemical modifications of NAG enhance its permeability and efficacy in inhibiting immune responses, making it a candidate for therapeutic applications .

Food Technology

Acetylated Polysaccharides

Acetylation of polysaccharides enhances their physicochemical properties, making them valuable in the food industry:

- Functional Ingredients : Acetylated polysaccharides serve as gelling agents, thickeners, and carriers for bioactive ingredients. Their modified structures improve water solubility and emulsification properties .

- Health Benefits : These compounds exhibit enhanced antioxidant and immunomodulatory activities, contributing to their potential use in functional food products aimed at improving health outcomes .

Chemical Biology

N-Acyl Imidazole Chemistry

N-acyl imidazole derivatives have emerged as important tools in chemical biology for modifying proteins and carbohydrates:

- Protein Modification : These compounds enable the chemical labeling of proteins, facilitating studies on protein function and interactions within living cells. This approach is crucial for understanding biological processes at a molecular level .

- RNA Manipulation : The ability to chemically modify RNA using N-acyl imidazole allows researchers to explore RNA's structural dynamics and functional roles in cellular processes .

Case Studies

Mechanism of Action

The mechanism of action of Acetly- depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Key Structural Differences :

| Compound | R Group | Molecular Weight (g/mol) | Hybridization of Carbonyl Carbon |

|---|---|---|---|

| Acetyl | -CH₃ | 43.04 | sp² |

| Propionyl | -CH₂CH₃ | 57.07 | sp² |

| Benzoyl | -C₆H₅ | 105.12 | sp² |

The shorter chain in acetyl reduces steric hindrance compared to benzoyl, favoring nucleophilic acyl substitution reactions .

Functional and Reactivity Comparison

- Electron-Withdrawing Effects : Acetyl’s carbonyl group withdraws electrons, activating adjacent sites for electrophilic substitution. Propionyl and butyryl exhibit weaker effects due to longer alkyl chains donating electrons .

- Solubility : Acetylated compounds are more water-soluble than benzoyl derivatives due to the absence of aromatic hydrophobicity.

- Reactivity in Esterification : Acetyl chloride reacts faster with alcohols than propionyl chloride due to lower steric hindrance .

Reactivity Data :

| Compound | Hydrolysis Rate (k, s⁻¹) | Esterification Yield (%) |

|---|---|---|

| Acetyl chloride | 5.2 × 10⁻³ | 92 |

| Propionyl chloride | 3.8 × 10⁻³ | 85 |

| Benzoyl chloride | 1.1 × 10⁻³ | 67 |

Data Tables and Research Findings

Table 1: Thermal Stability of Acyl Compounds

| Compound | Decomposition Temperature (°C) |

|---|---|

| Acetyl chloride | 51 |

| Propionyl chloride | 58 |

| Benzoyl chloride | 197 |

Biological Activity

Acetyl compounds, particularly those featuring the acetyl group (-COCH₃), have garnered significant attention in the realm of biological research due to their diverse biological activities. This article delves into various acetyl derivatives, their mechanisms of action, and their implications in medical and pharmacological applications.

Overview of Acetyl Compounds

The acetyl group is a functional group derived from acetic acid, characterized by the presence of a carbonyl (C=O) and a methyl (CH₃) group. Its incorporation into various molecular frameworks often enhances biological activity, making acetyl derivatives valuable in drug development and therapeutic applications.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of 3-acetyl-1,3,4-oxadiazoline derivatives. These compounds demonstrated significant activity against various bacterial strains, outperforming traditional antibiotics like ciprofloxacin in some cases. The mechanism of action is believed to involve interference with gene transcription related to biofilm formation, which is crucial for bacterial virulence.

Table 1: Antimicrobial Activity of 3-Acetyl-1,3,4-Oxadiazoline Derivatives

2. Cytotoxicity Studies

Cytotoxicity assessments of acetyl derivatives have shown varied effects on cell viability. For instance, certain compounds exhibited cytotoxic properties at specific concentrations, while others enhanced cell viability in cultured L929 and A549 cells.

Table 2: Cytotoxic Effects of Selected Acetyl Compounds

| Compound | Concentration (µM) | Viability (%) | Cell Line | Reference |

|---|---|---|---|---|

| Compound 25 | 100 (24h) | Decreased | L929 | |

| Compound 29 | 50 (48h) | Increased | A549 | |

| Compound 37 | 100 (24h) | Increased | HepG2 |

Acetyl-DL-Leucine in REM Sleep Behavior Disorder

A notable case study involved two patients with idiopathic REM sleep behavior disorder (iRBD) treated with Acetyl-DL-Leucine (ADLL). Over an 18-month period, both patients showed significant improvement in RBD symptoms and associated cognitive functions. The treatment resulted in stabilized DAT-SPECT binding ratios and improved FDG-PET scores, indicating a reversal of neurodegenerative processes.

Key Findings:

- Patient 1: RBD severity score reduced from 21 to 5 within three weeks.

- Patient 2: Complete resolution of aggressive dream content after three weeks.

- Both patients maintained normal motor and cognitive function throughout the treatment period.

The biological activities of acetyl compounds can be attributed to several mechanisms:

- Antimicrobial Action: Inhibition of biofilm formation and disruption of bacterial transcription processes.

- Cytotoxicity: Induction of apoptosis or necrosis in cancerous cells through reactive oxygen species (ROS) generation.

- Neuroprotective Effects: Modulation of neurotransmitter systems and reduction of neuroinflammation.

Q & A

Q. What are the standard analytical methods for detecting acetyl groups in organic compounds, and how do researchers validate their accuracy?

Researchers commonly use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to identify acetyl protons/carbons via characteristic chemical shifts (δ 1.8–2.2 ppm for protons, δ 20–30 ppm for carbons). Fourier-Transform Infrared (FTIR) spectroscopy is also employed to detect C=O stretching vibrations (~1740–1720 cm⁻¹). Validation involves cross-referencing results with synthetic standards, mass spectrometry (MS) for molecular weight confirmation, and triplicate measurements to ensure reproducibility. Statistical methods like standard deviation and confidence intervals quantify analytical precision .

Q. How should controlled experiments be designed to study acetylation’s role in protein function?

Experimental design should include:

- Independent variables : Acetyl donor concentration (e.g., acetyl-CoA), reaction time, and enzyme (e.g., acetyltransferase) activity.

- Dependent variables : Acetylation levels (quantified via Western blot or ELISA) and functional outcomes (e.g., enzymatic activity assays).

- Controls : Negative controls (e.g., enzyme inhibitors like anacardic acid) and positive controls (known acetylated substrates).

Replication (n ≥ 3) and blinding during data analysis minimize bias. Protocols should align with established guidelines (e.g., BRENDA database for enzyme kinetics) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported acetylation effects across different experimental models?

Contradictions may arise from model-specific variables (e.g., cell type, pH, or cofactor availability). Strategies include:

- Meta-analysis : Systematically compare datasets using tools like RevMan or PRISMA guidelines to identify confounding factors.

- Mechanistic studies : Use CRISPR/Cas9 to knock out acetylation-related genes (e.g., HDACs) in multiple models, then assess phenotypic consistency.

- Dose-response curves : Quantify acetyltransferase activity under varying conditions to determine threshold effects.

Statistical reconciliation (e.g., ANOVA with post-hoc tests) helps isolate variables causing discrepancies .

Q. What methodologies optimize acetyl group incorporation in complex biological systems (e.g., in vivo vs. in vitro)?

- In vitro : Use kinetic modeling (Michaelis-Menten equations) to optimize acetyl donor/enzyme ratios. High-throughput screening (e.g., robotic liquid handlers) can test combinatorial conditions.

- In vivo : Employ metabolic engineering (e.g., acetyl-CoA overexpression in E. coli) or site-directed mutagenesis to enhance acetyltransferase specificity.

- Validation : Spatial tracking via fluorescence tagging (e.g., GFP-fused acetyltransferases) and LC-MS/MS for site-specific acetylation mapping. Design of Experiments (DOE) software (e.g., JMP) identifies optimal parameters while minimizing resource use .

Q. How can researchers address reproducibility challenges in acetylation-related studies?

- Protocol standardization : Adopt community-endorsed guidelines (e.g., MIAME for microarray data) for reagent purity, buffer composition, and instrumentation calibration.

- Data transparency : Share raw datasets (e.g., via ProteomeXchange) and computational scripts (R/Python) for independent verification.

- Collaborative trials : Multi-laboratory validation (e.g., via ABRF studies) identifies systemic errors. Reproducibility metrics (e.g., κ-coefficient for inter-rater reliability) should be reported .

Methodological Guidance

- Data analysis : Use tools like MaxQuant for proteomic data or GraphPad Prism for statistical modeling. Address outliers via Grubbs’ test or robust regression .

- Ethical considerations : Disclose conflicts of interest (e.g., commercial assay kits used) and adhere to institutional review protocols for biological samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.